Meta-Hydroxylation: Key Structural Differentiator
Zierin is distinguished from its closest structural analogs, such as prunasin and sambunigrin, by a unique meta-hydroxyl group on its aromatic aglycone [1]. This structural feature is absent in prunasin, which has an unsubstituted phenyl ring, and in sambunigrin, which shares an identical planar structure to prunasin but differs in stereochemistry at the benzylic carbon [1][2]. This hydroxyl group is a key determinant of the compound's polarity, hydrogen-bonding capacity, and potential for further conjugation in biological systems, making it a specific marker for chemotaxonomic studies of plants like Sambucus nigra [3].
| Evidence Dimension | Aglycone Aromatic Ring Substitution |
|---|---|
| Target Compound Data | Meta-hydroxylated phenyl ring (3-hydroxyphenyl) |
| Comparator Or Baseline | Prunasin: Unsubstituted phenyl ring; Sambunigrin: Unsubstituted phenyl ring (S)-stereoisomer |
| Quantified Difference | Presence vs. Absence of a hydroxyl group at the meta position; Topological Polar Surface Area (TPSA) of 143.00 Ų for zierin vs. 119.31 Ų for prunasin |
| Conditions | Molecular structure analysis; Topological Polar Surface Area (TPSA) calculated from SMILES using established models. |
Why This Matters
This unique structural feature ensures zierin is not a redundant member of its class; it is a chemically distinct entity required for research focused on structure-activity relationships, species-specific metabolism, and biomarker discovery where this specific glycoside is the analyte of interest.
- [1] Schwind P, Wray V, Nahrstedt A. Structure elucidation of an acylated cyanogenic triglycoside and further cyanogenic constituents from Xeranthemum cylindraceum. Phytochemistry. 1990;29(6):1903-1912. doi:10.1016/0031-9422(90)85038-H. View Source
- [2] Plantaedb. Zierin. Accessed 2026. View Source
- [3] DellaGreca M, Fiorentino A, Monaco P, Previtera L, Simonet AM. Cyanogenic glycosides from Sambucus nigra. Natural Product Letters. 2000;14(3):175-182. doi:10.1080/10575630008041228. View Source
